N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide
Description
N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound with the molecular formula C22H19Cl2NO3. It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a dichlorophenoxy group through a propanamide linkage .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-phenylmethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-15(28-21-12-7-17(23)13-20(21)24)22(26)25-18-8-10-19(11-9-18)27-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGGFOWVVLRQGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-(benzyloxy)aniline and 2,4-dichlorophenoxyacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity, including the use of solvents like dichloromethane and catalysts to accelerate the reaction.
Chemical Reactions Analysis
N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in various biochemical pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-2-(2,4-dichlorophenoxy)propanamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as N-(4-(benzyloxy)phenyl)-2-bromobenzamide and N-(4-(benzyloxy)phenyl)-2-chloroacetamide share structural similarities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
